Moroidin -

Moroidin

Catalog Number: EVT-3571325
CAS Number:
Molecular Formula: C47H66N14O10
Molecular Weight: 987.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(8R,9S,12S,15S,18S,21S,27S)-21-[3-(diaminomethylideneamino)propyl]-12-(2-methylpropyl)-10,13,16,19,22,25-hexaoxo-9-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-8,15-di(propan-2-yl)-2,11,14,17,20,23,26,30,32-nonazapentacyclo[16.14.2.13,7.129,32.04,33]hexatriaconta-1(33),3,5,7(36),29(35),30-hexaene-27-carboxylic acid is a natural product found in Dendrocnide moroides and Celosia argentea with data available.
Overview

Moroidin is a bicyclic octapeptide derived from the plant Laportea moroides. It is characterized by its unique structural features, including an N-terminal pyroglutamate and two macrocyclic linkages formed through C–C and C–N bonds involving tryptophan, leucine, and histidine residues. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment, as it exhibits properties that inhibit tumor growth and metastasis.

Source and Classification

Moroidin is classified as a cyclic peptide, specifically a ribosomal peptide derived from plants. It has been isolated from the seeds of Celosia argentea and is part of a broader class of plant-derived cyclic peptides known as ribosomally synthesized and post-translationally modified peptides (RiPPs). The biosynthesis of moroidin involves specific enzymes, particularly those associated with the BURP domain, which catalyze the formation of its cyclic structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of moroidin can be achieved through both natural extraction and synthetic methodologies. Natural extraction involves isolating the compound from plant sources, while synthetic approaches have been explored to create moroidin analogs in vitro.

  1. Natural Extraction: Researchers utilize high-performance liquid chromatography (HPLC) to isolate moroidin from plant extracts. The process includes:
    • Initial extraction using organic solvents.
    • Purification through multiple chromatographic techniques.
    • Characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.
  2. Synthetic Approaches: Recent studies have focused on synthesizing moroidin using multi-turnover catalysis involving BURP-domain peptide cyclases. This method involves:
    • Incubating precursor proteins with copper chloride and proteolytic enzymes to facilitate cyclization.
    • Optimizing conditions to enhance yield and efficiency of the synthesis.

These synthetic strategies aim to improve the production rates of moroidin-like compounds for further research and application in therapeutics .

Molecular Structure Analysis

Structure and Data

Moroidin has a complex molecular structure defined by its bicyclic nature. The molecular formula is C34H46N8O6C_{34}H_{46}N_{8}O_{6}, with a molecular weight of approximately 654.78 g/mol. The structural analysis reveals:

  • Bicyclic Framework: Composed of two interconnected rings formed by tryptophan and histidine.
  • Key Bonds: The C–C bond between the indole ring of tryptophan and leucine, along with the C–N bond linking tryptophan to histidine, are critical for its stability and biological activity.

The stereochemistry of the amino acids in moroidin plays a significant role in its function, with specific configurations influencing its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Moroidin undergoes various chemical reactions that are pivotal for its biological activity:

  1. Oxidation Reactions: The indole ring in tryptophan can undergo oxidation, which may alter the compound's reactivity and interactions with cellular targets.
  2. Hydrolysis: Under certain conditions, moroidin can be hydrolyzed, impacting its efficacy as a therapeutic agent.
  3. Enzymatic Reactions: Moroidin's structure allows it to interact with enzymes such as proteases, which can modify its activity or lead to degradation.

These reactions are essential for understanding how moroidin functions at a molecular level within biological systems .

Mechanism of Action

Process and Data

Moroidin exhibits significant biological activity, particularly in inhibiting cancer cell proliferation. Its mechanism of action involves:

  • Inhibition of Vasculogenic Mimicry: Research indicates that moroidin can disrupt vasculogenic mimicry in glioblastoma cells by downregulating matrix metalloproteinase-9 expression, which is crucial for tumor angiogenesis.
  • Cell Viability Reduction: In vitro studies demonstrate that moroidin reduces cell viability in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Migration Inhibition: Moroidin impedes cell migration, which is vital for cancer metastasis, thereby contributing to its potential as an anticancer agent .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Moroidin displays distinctive physical properties:

  • Solubility: It is soluble in polar solvents such as methanol and dimethyl sulfoxide but less soluble in non-polar solvents.
  • Stability: The stability of moroidin under physiological conditions is an important consideration for its therapeutic use; studies suggest it maintains structural integrity over time when stored appropriately.

Chemical properties include:

  • Reactivity: The presence of functional groups allows for various chemical modifications that can enhance or alter its bioactivity.
  • Spectroscopic Characteristics: Characterization techniques such as NMR spectroscopy provide insights into its structural dynamics and interactions .
Applications

Scientific Uses

Moroidin has several promising applications in scientific research:

  • Anticancer Research: Its ability to inhibit tumor growth makes it a candidate for developing new cancer therapies.
  • Biochemical Studies: Researchers utilize moroidin as a tool to study cellular mechanisms involved in cancer progression and angiogenesis.
  • Drug Development: The unique structure of moroidin offers opportunities for designing novel cyclic peptide-based drugs with enhanced efficacy against various diseases.
Biosynthetic Pathways and Enzymatic Mechanisms

Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) in Plants

Moroidin is a bicyclic octapeptide classified under ribosomally synthesized and post-translationally modified peptides (RiPPs). Its biosynthesis initiates with ribosomal production of precursor peptides containing conserved core domains. These precursors feature N-terminal leader peptides, catalytic BURP domains, and C-terminal follower peptides that guide enzymatic modifications. In plants like Dendrocnide moroides and Kerria japonica, moroidin precursor genes encode single- or multi-core peptide architectures. Multi-core precursors (e.g., TIPTOP2 in Cucurbitaceae) enable efficient production of multiple RiPPs from a single transcript, enhancing metabolic efficiency in genomically constrained plants [1] [7]. The core peptide undergoes radical transformations—including tryptophan-leucine C–C bonding and tryptophan-histidine C–N crosslinking—to form moroidin’s signature bicyclic structure [1] [9].

Table 1: Precursor Peptide Architectures in Plant RiPP Biosynthesis

Precursor TypeStructureExample (Plant Source)RiPP Product
Single-coreLeader-Core-FollowerOak1 (Oldenlandia affinis)Kalata B1 (cyclotide)
Multi-coreLeader-(Recognition-Core)ₙTIPTOP2 (Cucurbitaceae)Trypsin inhibitors
BURP-fusedLeader-Core-BURP domainKjaBURP (Kerria japonica)Moroidin analogs

Role of BURP-Domain Proteins in Macrocyclization

BURP-domain proteins are C-terminal ~230-amino-acid modules essential for moroidin’s macrocyclization. These domains are characterized by two consecutive phenylalanines (FF motif) and histidine-rich copper-binding regions (HH motifs). They catalyze dual crosslinks in moroidin precursors:

  • C–C bond formation between Trp5-C6 and Leu2-β-carbon
  • C–N bond formation between Trp5-C2 and His8-N1 [3] [7]Unlike lyciumin cyclization (tyrosine-mediated), BURP domains in Kerria japonica accommodate tryptophan-histidine crosslinks, expanding enzymatic versatility. Structural studies confirm BURP domains adopt a β-barrel fold with copper-coordinating residues positioned to activate aromatic side chains for coupling [3] [9].

Table 2: BURP-Domain-Dependent RiPP Classes

RiPP ClassCrosslink TypeCore Peptide MotifBiological Source
MoroidinsTryptophan-Leu C–C + Trp-His C–NLxxWxGHKerria japonica
LyciuminsTyrosine-Asp C–OYxxxDLycium chinense
Stephanotic acidTyrosine-Leu C–CYxxLStephania cephalantha

Copper-Dependent Autocatalytic Cyclization Mechanisms

Moroidin cyclization requires copper as a redox cofactor. BURP domains coordinate Cu(I)/Cu(II) ions via histidine residues (HH-A and HH-B motifs), enabling O₂ activation for oxidative crosslinking. The proposed mechanism involves:

  • Copper binding: His residues chelate copper, forming a type 3 copper center.
  • Substrate oxidation: Tryptophan indole side chains are activated via single-electron transfer.
  • Radical coupling: Carbon-carbon bonds form between Trp5 and Leu2 via radical recombination.
  • Iminium cyclization: Nucleophilic attack by His8 on Trp5 generates the C–N bond [3] [7].In vitro reconstitution demonstrates that incubating precursor peptides with CuCl₂ yields moroidin analogs, though efficiency remains low (~5% yield over 72 hours) [9]. This autocatalytic process operates independently of additional enzymes but requires proteolytic release of core peptides pre-cyclization.

Table 3: Key Features of Copper-Dependent Cyclization

ParameterObservationExperimental Evidence
Metal cofactor requirementAbsolute dependence on Cu⁺/Cu²⁺Activity abolished by Cu chelators (EDTA)
Oxygen dependenceAnaerobic conditions inhibit cyclizationNo product formation under N₂ atmosphere
Catalytic turnoverSingle-turnover in current systemsStoichiometric Cu:precursor ratios needed
Key residuesHH-A (H¹⁷⁵/H¹⁷⁸), HH-B (H²¹⁸/H²²¹)Mutagenesis ablates activity

Proteolytic Processing: Endopeptidases and Exopeptidases in Core Peptide Maturation

Post-cyclization proteolysis generates mature moroidin:

  • Signal peptide cleavage: Leader peptides are removed by signal peptidases during ER translocation.
  • Glutamine cyclization: N-terminal glutamine converts to pyroglutamate via glutamine cyclotransferase (QC), enhancing stability [1] [7].
  • Exopeptidase trimming: Carboxypeptidases remove follower peptides after BURP-domain cyclization.
  • Endopeptidase release: Asparaginyl endopeptidases (legumains) cleave at Asn/Asp residues to liberate core peptides. Celosia argentea uses vacuolar legumain for celogentin C maturation, a moroidin analog [1]. Protease specificity ensures precise excision of the bicyclic core from multi-domain precursors.

Heterologous Biosynthesis in Nicotiana benthamiana: Transgenic Expression and Scalability

Nicotiana benthamiana serves as a versatile heterologous host for moroidin production:

  • Transient expression: Agrobacterium tumefaciens delivers moroidin precursor genes under 35S promoters into tobacco leaves. Co-expression with BURP-domain cyclases (e.g., KjaBURP) yields moroidin analogs within 5–7 days [5] [9].
  • Enzyme optimization: Verazine biosynthesis demonstrated 20-fold higher yields when Veratrum nigrum CYP90B27 replaced V. californicum enzymes, highlighting species-dependent enzyme efficiency [2].
  • Scalability limitations: Current titers remain low (0.53 μg/g DW for verazine; ~5 μg/g for moroidin analogs). Strategies for improvement include:
  • Subcellular localization engineering (e.g., chloroplast-targeted GABAT increased verazine 10-fold [2]).
  • Multi-core precursor designs to amplify output per transcript.
  • Cell suspension cultures for continuous bioproduction [5] [8].

Properties

Product Name

Moroidin

IUPAC Name

(8R,9S,12S,15S,18S,21S,27S)-21-[3-(diaminomethylideneamino)propyl]-12-(2-methylpropyl)-10,13,16,19,22,25-hexaoxo-9-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-8,15-di(propan-2-yl)-2,11,14,17,20,23,26,30,32-nonazapentacyclo[16.14.2.13,7.129,32.04,33]hexatriaconta-1(33),3,5,7(36),29(35),30-hexaene-27-carboxylic acid

Molecular Formula

C47H66N14O10

Molecular Weight

987.1 g/mol

InChI

InChI=1S/C47H66N14O10/c1-21(2)14-31-43(67)59-37(23(5)6)44(68)58-32-17-27-26-10-9-24(36(22(3)4)38(45(69)57-31)60-41(65)29-11-12-34(62)53-29)15-30(26)55-39(27)61-19-25(52-20-61)16-33(46(70)71)54-35(63)18-51-40(64)28(56-42(32)66)8-7-13-50-47(48)49/h9-10,15,19-23,28-29,31-33,36-38,55H,7-8,11-14,16-18H2,1-6H3,(H,51,64)(H,53,62)(H,54,63)(H,56,66)(H,57,69)(H,58,68)(H,59,67)(H,60,65)(H,70,71)(H4,48,49,50)/t28-,29-,31-,32-,33-,36+,37-,38-/m0/s1

InChI Key

UCSHFBQCLZMAJY-QFMFBHDYSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC3=C(NC4=C3C=CC(=C4)[C@H]([C@@H](C(=O)N1)NC(=O)[C@@H]5CCC(=O)N5)C(C)C)N6C=C(C[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C

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